molecular formula C36H49ClN2O14 B12064271 (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid

(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid

Cat. No.: B12064271
M. Wt: 769.2 g/mol
InChI Key: KKLUSIUQFUVGKU-UHFFFAOYSA-N
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Description

The compound “(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features multiple functional groups, including hydroxyl, methoxy, and azahexacyclic structures, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the azahexacyclic core: This step might involve a series of cyclization reactions starting from simpler precursors.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the benzoate moiety: This step could involve esterification reactions using appropriate benzoic acid derivatives.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.

    Automation: Implementing automated systems for precise control of reaction parameters.

    Purification: Employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive molecule with applications in drug discovery.

    Medicine: As a candidate for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound could interact with specific enzymes or receptors, modulating their activity.

    Inhibition or activation of pathways: The compound could influence biochemical pathways by inhibiting or activating key steps.

Comparison with Similar Compounds

Similar Compounds

  • (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl benzoate
  • (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate

Properties

Molecular Formula

C36H49ClN2O14

Molecular Weight

769.2 g/mol

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid

InChI

InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)

InChI Key

KKLUSIUQFUVGKU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O

Origin of Product

United States

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